2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methyl, and trifluoromethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzaldehyde with a demethylating agent to introduce the hydroxyl group. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-3-methyl-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-hydroxy-3-methyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and trifluoromethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-3-methylbenzaldehyde
- 5-(Trifluoromethoxy)salicylaldehyde
Comparison: 2-Hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methyl and trifluoromethoxy groups, which impart distinct chemical properties. Compared to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, the additional methyl group in this compound can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-7(15-9(10,11)12)3-6(4-13)8(5)14/h2-4,14H,1H3 |
InChI Key |
JVVFJBBNPTYKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)OC(F)(F)F |
Origin of Product |
United States |
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